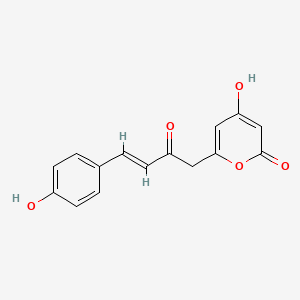

p-Coumaroyltriacetic acid lactone

Description

Historical Perspectives on the Discovery and Initial Characterization of p-Coumaroyltriacetic Acid Lactone

The formal discovery and characterization of this compound are linked to the investigation of plant-specific polyketide synthases. A pivotal moment in its history was the identification of a novel enzyme from the leaves of Hydrangea macrophylla var. thunbergii. In 1999, researchers cloned two cDNAs, designated HmC and HmS, which showed high homology to known chalcone (B49325) synthases (CHS). nih.gov While the protein encoded by HmC was confirmed to be a chalcone synthase, the HmS protein did not produce chalcone or stilbene (B7821643). nih.gov Instead, the enzymatic reaction with the HmS protein yielded a novel pyrone, which was identified as the lactonization product of a linear tetraketide intermediate. nih.gov This discovery established that the HmS gene encodes a new type of polyketide synthase, named p-coumaroyltriacetic acid synthase (CTAS), which specifically catalyzes the formation of CTAL. nih.gov

Further research revealed that CTAL is not only synthesized by dedicated enzymes but also appears as a "derailment" or "shunt" product of chalcone synthase, the key enzyme in flavonoid biosynthesis. nih.govfrontiersin.org Under certain conditions, or through mutations in the CHS active site, the normal cyclization reaction that produces chalcone is bypassed, leading to the formation of the pyrone ring of CTAL through lactonization of the tetraketide intermediate. nih.govebi.ac.uk For example, studies on a mutant of Antirrhinum majus CHS demonstrated significant production of CTAL, identifying it as a derailment product from the standard chalcone-producing pathway. ebi.ac.uk

Significance of this compound as a Polyketide Metabolite in Plant Biochemistry

Polyketides represent a diverse class of secondary metabolites in plants, playing crucial roles in defense against pathogens, herbivores, and protection from abiotic stresses like UV radiation. nih.govisca.me While CTAL is often considered a byproduct of the highly conserved flavonoid pathway, its presence indicates a point of metabolic divergence and flexibility. frontiersin.org The formation of CTAL, either through a specific synthase like CTAS or as a shunt product from CHS, highlights the nuanced control of metabolic fluxes in plant biochemistry. nih.govnih.gov

The significance of CTAL itself is an area of ongoing research. Its synthesis represents an alternative fate for the p-coumaroyl-CoA starter unit, which is a critical precursor for a vast array of phenolic compounds, including flavonoids. isca.me The production of CTAL could, therefore, modulate the flow of carbon into the flavonoid pathway. It has been identified in several plant species, including Hydrangea macrophylla and Polygonum cuspidatum, suggesting it may have specific ecological roles yet to be fully elucidated. nih.govebi.ac.uk

Position of this compound within the Type III Polyketide Synthase Pathway Landscape

This compound is a product of Type III polyketide synthases (PKSs), which are homodimeric enzymes that iteratively catalyze the condensation of a starter molecule (an acyl-CoA) with extender units derived from malonyl-CoA. nih.govnih.gov Unlike Type I and II PKSs, Type III PKSs use CoA thioesters directly as substrates and perform catalysis at a single active site. nih.gov

The biosynthesis of CTAL begins with the starter molecule p-coumaroyl-CoA, which is condensed with two molecules of malonyl-CoA. This process forms a linear tetraketide intermediate. nih.govfrontiersin.org The fate of this intermediate is determined by the specific enzyme and reaction conditions.

In the canonical chalcone synthase (CHS) reaction, this intermediate undergoes an intramolecular Claisen condensation to form the A-ring of the chalcone scaffold. ebi.ac.uk

In the synthesis of CTAL, the intermediate undergoes an alternative cyclization via lactonization, forming the characteristic α-pyrone ring structure of CTAL. nih.govnih.gov This can be the primary reaction, as with p-coumaroyltriacetic acid synthase (CTAS), or a side reaction of CHS. nih.govfrontiersin.org

The structural features of the PKS active site, particularly key amino acid residues referred to as "gatekeepers," are critical in dictating the reaction outcome and product specificity. ebi.ac.uk

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Source Organism (Example) | Function | Product(s) |

| p-Coumaroyltriacetic acid synthase | CTAS | Hydrangea macrophylla var. thunbergii nih.gov | Catalyzes the condensation of p-coumaroyl-CoA and two malonyl-CoAs followed by lactonization. nih.gov | This compound nih.gov |

| Chalcone Synthase | CHS | Medicago sativa, Antirrhinum majus ebi.ac.ukisca.me | Key enzyme in flavonoid biosynthesis. Condenses p-coumaroyl-CoA with three malonyl-CoAs. frontiersin.org | Naringenin (B18129) chalcone (primary), this compound (derailment product) nih.gov |

| 2-Pyrone Synthase | 2-PS | Gerbera hybrida isca.me | Catalyzes the synthesis of triacetic acid lactone (TAL) from acetyl-CoA and two malonyl-CoAs. mdpi.com | Triacetic acid lactone mdpi.com |

Overview of Research Trajectories for this compound

Current and future research on this compound is progressing along several key trajectories, primarily driven by interests in enzymology, synthetic biology, and metabolic engineering.

Enzyme Engineering and Biocatalysis: A significant area of research involves the manipulation of Type III PKSs to control product outcomes. nih.gov Scientists have demonstrated that site-directed mutagenesis of specific residues in the active site of chalcone synthase can dramatically alter its product profile, increasing the yield of CTAL at the expense of chalcone. ebi.ac.uknih.gov For instance, mutating the "gatekeeper" residue Phe215 in CHS to serine results in a mutant enzyme that produces CTAL as the major tetraketide product. nih.gov This line of research aims to understand the structural determinants of PKS function and to create biocatalysts for the production of novel or valuable polyketides.

Metabolic Pathway Elucidation: Research continues to explore the natural occurrence and physiological role of CTAL in various plant species. This involves identifying and characterizing new CTAS-like enzymes and investigating the genetic and environmental factors that regulate the expression of the genes encoding them. ebi.ac.uk Understanding why a plant might produce CTAL—whether as a byproduct or for a specific biological function—remains a key question.

Synthetic Biology Applications: The enzymatic pathway leading to CTAL is a target for metabolic engineering in microbial systems. By introducing the genes for CTAS or engineered CHS into microorganisms like E. coli or yeast, it is possible to create cell factories for the production of CTAL and its derivatives. researchgate.net This approach circumvents the low yields often found in natural plant sources and provides a platform for producing a variety of polyketides.

Table 2: Selected Research Findings on this compound

| Research Focus | Key Finding | Significance | Reference(s) |

| Enzyme Discovery | Identification of p-coumaroyltriacetic acid synthase (CTAS) in Hydrangea macrophylla. | Proved the existence of a dedicated enzyme for CTAL synthesis, distinct from CHS. | nih.gov |

| Product Derailment | Mutant CHS (V196M/T197A) from Antirrhinum majus produced significant amounts of CTAL. | Demonstrated that CTAL is a natural derailment product of the flavonoid pathway. | ebi.ac.uk |

| Active Site Engineering | A single amino acid substitution (F215S) in CHS shifted the major product from chalcone to CTAL. | Showcased the potential of structure-based protein engineering to create novel biocatalysts. | nih.gov |

| Biosynthetic Control | Recombinant PcPKS2 from Polygonum cuspidatum showed pH-dependent product formation, yielding CTAL at low pH. | Revealed that environmental factors can influence the product specificity of Type III PKSs. | ebi.ac.uk |

Properties

Molecular Formula |

C15H12O5 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

4-hydroxy-6-[(E)-4-(4-hydroxyphenyl)-2-oxobut-3-enyl]pyran-2-one |

InChI |

InChI=1S/C15H12O5/c16-11-4-1-10(2-5-11)3-6-12(17)7-14-8-13(18)9-15(19)20-14/h1-6,8-9,16,18H,7H2/b6-3+ |

InChI Key |

ZUILKEWVWUKSAO-ZZXKWVIFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)CC2=CC(=CC(=O)O2)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)CC2=CC(=CC(=O)O2)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Formation of P Coumaroyltriacetic Acid Lactone

Precursor Substrates and Initial Condensation Steps in p-Coumaroyltriacetic Acid Lactone Biosynthesis

The formation of this compound is initiated by the condensation of a starter molecule with several extender units, a process central to the biosynthesis of many natural products.

The biosynthesis of this compound commences with the selection of a specific starter molecule, p-coumaroyl-CoA. nih.govnih.gov This compound, derived from the general phenylpropanoid pathway, serves as the foundational building block for the polyketide chain. nih.gov The enzyme responsible for this synthesis, p-coumaroyltriacetic acid synthase (CTAS), preferentially utilizes p-coumaroyl-CoA to initiate the iterative condensation process. ebi.ac.uk While other starter units can be utilized by related enzymes like chalcone (B49325) synthase (CHS), the specific formation of this compound is intrinsically linked to the use of p-coumaroyl-CoA. ebi.ac.uk In some organisms, such as Dendrobium sinense, enzyme variants have shown high catalytic activity in converting p-coumaroyl-CoA and malonyl-CoA. researchgate.net

Table 1: Starter Units in Polyketide Synthesis

| Starter Unit | Resulting Product Class |

|---|---|

| p-Coumaroyl-CoA | Flavonoids, Stilbenes, this compound |

| Benzoyl-CoA | - |

| Caffeoyl-CoA | - |

| Hexanoyl-CoA | - |

Following the initiation with p-coumaroyl-CoA, the polyketide chain is elongated through the sequential addition of three malonyl-CoA molecules. nih.govnih.gov Malonyl-CoA serves as the extender unit in this biosynthetic pathway. researchgate.netnih.gov Each condensation step involves the decarboxylation of malonyl-CoA, adding a two-carbon unit to the growing polyketide chain. This iterative process is a hallmark of type III polyketide synthases, the enzyme class to which CTAS belongs. researchgate.net The controlled, stepwise condensation of three malonyl-CoA units with the p-coumaroyl-CoA starter ultimately leads to the formation of a linear tetraketide intermediate. nih.gov This intermediate is the direct precursor to this compound. nih.gov

Characterization of p-Coumaroyltriacetic Acid Synthase (CTAS)

The key enzyme responsible for the synthesis of this compound is p-coumaroyltriacetic acid synthase (CTAS). This enzyme belongs to the type III polyketide synthase (PKS) family, which also includes chalcone synthase (CHS) and stilbene (B7821643) synthase (STS). nih.govnih.gov

The gene encoding p-coumaroyltriacetic acid synthase has been successfully isolated and cloned from various plant species. For instance, two cDNA clones, designated HmC and HmS, were obtained from the leaves of Hydrangea macrophylla var. thunbergii. nih.gov While HmC was identified as a chalcone synthase, the protein encoded by HmS did not produce chalcone or stilbene. Instead, it catalyzed the formation of a novel pyrone, which was identified as the lactonization product of a linear tetraketide, confirming that HmS encodes for p-coumaroyltriacetic acid synthase. nih.gov Similarly, a CHS gene has been cloned from the gametophore tissues of the moss Physcomitrella patens. The cloning of these genes allows for their expression in heterologous systems like Escherichia coli, facilitating the detailed characterization of the enzyme's function and properties. nih.gov In Lamiophlomis rotata, a full-length cDNA encoding a CHS gene was cloned, and its expression was found to be highest in flowers and leaves. ias.ac.in

Table 2: Cloned p-Coumaroyltriacetic Acid Synthase and Homologous Genes

| Gene Name | Source Organism | Product |

|---|---|---|

| HmS | Hydrangea macrophylla var. thunbergii | This compound |

| PpCHS | Physcomitrella patens | Naringenin (B18129) chalcone, this compound, Bisnoryangonin (B577666) |

| LrCHS | Lamiophlomis rotata | Naringenin chalcone |

| CtCHS1 | Carthamus tinctorius | Naringenin chalcone |

The enzymatic mechanism of CTAS involves a series of condensation and cyclization reactions. The process begins with the binding of the starter molecule, p-coumaroyl-CoA, to the active site of the enzyme. The reaction is initiated when the thiolate of a cysteine residue in the active site attacks the thioester carbonyl of p-coumaroyl-CoA, forming a covalent intermediate. ebi.ac.uk Subsequently, three molecules of malonyl-CoA are sequentially decarboxylated and condensed onto the growing polyketide chain. nih.gov Unlike chalcone synthase, which catalyzes a Claisen condensation to form a chalcone, CTAS directs the linear tetraketide intermediate towards a lactonization reaction, resulting in the formation of the characteristic pyrone ring of this compound. nih.gov This "derailment" from the typical flavonoid biosynthesis pathway is a key feature of CTAS catalysis. nih.govebi.ac.uk

The structure of type III polyketide synthases, including CTAS, consists of a homodimeric protein with an αβαβα fold. nih.gov Each monomer contains an independent active site located in a cleft between the upper and lower domains. nih.gov The active site houses a catalytic triad (B1167595) of Cys, His, and Asn residues. researchgate.netnih.gov The cysteine residue acts as the nucleophile, covalently binding the polyketide intermediate during catalysis. ebi.ac.uk The surrounding histidine and asparagine residues play crucial roles in positioning the substrates and stabilizing reaction intermediates. ebi.ac.uk

The volume and shape of the active site cavity are critical determinants of the final product. In CTAS, the active site architecture is thought to favor the formation and subsequent lactonization of the linear tetraketide intermediate, rather than the folding and cyclization required for chalcone synthesis. nih.gov Subtle changes in the amino acid residues lining the active site cavity can dramatically alter the enzyme's product specificity. nih.gov For example, mutations in specific residues of chalcone synthase have been shown to convert it into a p-coumaroyltriacetic acid synthase, highlighting the fine-tuning of the active site in determining the reaction outcome. ebi.ac.uk

This compound as a Derailment Product of Chalcone Synthase (CHS) and Stilbene Synthase (STS) Activities

Chalcone synthase is the first committed enzyme in the flavonoid biosynthetic pathway, catalyzing the production of 2′,4,4′,6′-tetrahydroxychalcone (naringenin chalcone) from one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. ebi.ac.ukmdpi.com Similarly, stilbene synthase utilizes the same substrates to produce resveratrol (B1683913). foodb.caillinois.edu Both enzymes proceed through a common linear tetraketide intermediate. foodb.caillinois.edu However, under certain conditions or due to specific mutations, the normal cyclization reaction is aborted, leading to the formation of CTAL. ebi.ac.ukfrontiersin.orgnih.gov The production of CTAL is considered a promiscuous activity of CHS and STS and is believed to have been a stepping stone in the evolution of other plant-specific PKSs. ebi.ac.ukmdpi.com

The catalytic mechanism of CHS and STS involves a series of decarboxylation and condensation reactions within a highly conserved active site. The final cyclization step, which determines the product specificity, is particularly sensitive to the geometry and environment of this active site. foodb.caillinois.edu

Another study on Antirrhinum majus CHS (AmCHS1) revealed that mutations at positions V196 and T197 could convert the enzyme into a CTAS. The single amino acid substitution V196M led to a loss of naringenin chalcone-producing activity and a significant enhancement of CTAL production. nih.gov These findings underscore that single amino acid changes can dramatically alter the catalytic landscape of the active site, favoring the formation of the tetraketide lactone. nih.govnih.gov

| Enzyme | Mutant | Effect on Product Profile | Reference |

| Chalcone Synthase (CHS) | P375G | Decreased overall activity, increased this compound (CTAL) production. | foodb.caillinois.edu |

| Stilbene Synthase (STS) | P375G | Strongly decreased resveratrol production, increased CTAL production. | foodb.caillinois.edu |

| Antirrhinum majus CHS1 | V196M | Loss of naringenin chalcone production, significant increase in CTAL production. | nih.gov |

| Antirrhinum majus CHS1 | V196M/T197A | Significant production of CTAL with a small amount of naringenin chalcone. | nih.gov |

| Rheum palmatum BAS | L132T | Restored chalcone-forming activity. | nih.gov |

| Rheum palmatum BAS | L132A, L132S, L132C | Production of CTAL without aromatic ring formation. | nih.gov |

The inherent flexibility of the active sites of CHS and STS allows them to accommodate different substrates and can lead to the production of various polyketides, including CTAL. ebi.ac.ukfrontiersin.org The volume and shape of the active site cavity play a crucial role in determining the length of the polyketide chain and the subsequent cyclization pattern.

Studies have shown that even wild-type CHS and STS can produce small amounts of CTAL and another derailment product, bisnoryangonin (BNY), in vitro. researchgate.netfrontiersin.org This suggests that the conformational flexibility of their active sites can occasionally lead to the incorrect positioning of the tetraketide intermediate, resulting in lactonization instead of the typical Claisen condensation for chalcone or aldol (B89426) condensation for stilbene formation. frontiersin.org

Furthermore, the substrate specificity of the enzyme can influence the yield of derailment products. While p-coumaroyl-CoA is the preferred starter molecule for most CHS and STS enzymes, the use of alternative starter molecules can lead to the formation of different polyketide lactones. nih.gov For instance, a mutant of CHS (F215S) showed a preference for N-methylanthraniloyl-CoA, producing a novel alkaloid, N-methylanthraniloyltriacetic acid lactone. nih.gov

Genetic and Regulatory Control of this compound Biosynthesis

The biosynthesis of this compound is not typically under direct, independent genetic control, as it is often a byproduct of other metabolic pathways. However, the expression of genes encoding enzymes that can produce CTAL, such as CTAS, and the influence of auxiliary proteins provide a level of regulatory oversight.

While comprehensive transcriptomic analyses specifically targeting the CTAS gene are limited, some studies provide insights into the expression patterns of genes with CTAS activity. In Polygonum cuspidatum, a gene (PcPKS2) encoding an enzyme with high similarity to CHS but exhibiting CTAS activity was found to be highly expressed in the rhizomes and young leaves. ebi.ac.uk Its expression was also induced by pathogen infection, suggesting a potential role in plant defense. ebi.ac.uk

In Hydrangea macrophylla var. thunbergii, a cDNA clone (HmS) encoding a CTAS was isolated from the leaves. nih.govnih.gov While this study focused on the functional characterization of the enzyme after expression in E. coli, it lays the groundwork for future transcriptomic studies to understand its regulation within the plant. nih.gov The lack of extensive transcriptomic data on dedicated CTAS genes may be due to their relatively recent discovery and the fact that CTAL is often a minor product in many plant species.

Recent research has highlighted the significant role of auxiliary proteins in modulating the product outcome of CHS catalysis. Chalcone isomerase-like (CHIL) proteins, which are non-catalytic but share a structural fold with chalcone isomerase (CHI), have been shown to interact directly with CHS. ebi.ac.ukontosight.aimdpi.comnih.gov This interaction enhances the production of naringenin chalcone while concurrently decreasing the formation of the derailment product, CTAL. ebi.ac.ukontosight.aimdpi.com

CHIL proteins appear to "rectify" the promiscuous activity of CHS by stabilizing the enzyme-substrate complex in a conformation that favors the correct cyclization pathway. ebi.ac.uknih.gov This function of CHIL is conserved across diverse land plant species and represents a mechanism to ensure the efficient flow of metabolites into the flavonoid pathway, minimizing the loss to byproduct formation. ebi.ac.ukontosight.ai The interaction between CHIL and CHS can be influenced by the presence of flavonoid pathway metabolites, suggesting a feedback regulation mechanism. nih.gov

Distribution and Organismal Sources of this compound Biosynthesis

The production of this compound is observed across a range of organisms, primarily in the plant kingdom as a natural product and in engineered microorganisms.

Natural Occurrence in Plants:

As a derailment product: CTAL can be found in trace amounts in any plant that possesses active chalcone synthase or stilbene synthase enzymes. ebi.ac.ukfrontiersin.org

Hydrangea macrophylla var. thunbergii: This plant species contains a specific p-coumaroyltriacetic acid synthase (CTAS) enzyme, indicating a dedicated pathway for its synthesis. nih.govnih.gov

Polygonum cuspidatum: A CTAS-like enzyme has been identified in this plant, with its gene being highly expressed in rhizomes and young leaves. ebi.ac.uk

Food sources: The compound has been detected in food items such as yellow zucchini, lowbush blueberry, and napa cabbage. foodb.ca

Production in Engineered Microorganisms:

Escherichia coli: Strains of E. coli have been engineered to express mutant CHS or STS genes, as well as dedicated CTAS enzymes, leading to the production of CTAL. frontiersin.orgnih.govnih.gov

Saccharomyces cerevisiae: This yeast has also been used as a host for the heterologous expression of PKS genes to produce polyketides, including derailment products like CTAL. nih.gov

Occurrence in Hydrangea macrophylla and Other Plant Species

The primary and most definitive natural source of this compound is Hydrangea macrophylla var. thunbergii. nih.govjst.go.jp It was from the leaves of this plant that the enzyme p-coumaroyltriacetic acid synthase (CTAS) was first isolated and characterized. nih.govnih.gov Researchers identified a cDNA clone from the plant that, when expressed, did not produce chalcone or stilbene but instead synthesized a novel pyrone, which was confirmed to be CTAL. nih.gov This discovery demonstrated that CTAL is a specific, intentionally produced metabolite in Hydrangea and not just a random byproduct. Its presence is linked to the unique secondary metabolism of the plant, which is also known for its color-changing sepals related to delphinidin (B77816) 3-glucoside and other phenolic compounds. nih.gov

Beyond Hydrangea, CTAL has been detected as a minor product in in-vitro reactions using enzymes from other plant species. For example, when chalcone synthase from Pueraria lobata (kudzu) and stilbene synthase from Arachis hypogaea (peanut) are reacted with their substrates, small quantities of CTAL are formed alongside their primary products. ebi.ac.uk This suggests that the potential for CTAL formation exists in a wide range of plants that produce flavonoids and stilbenes, even if it is not the main product.

The formation of CTAL is often suppressed in plants by other enzymes. Chalcone isomerase-like proteins (CHILs), which are found widely across land plants, can bind to chalcone synthase. nih.gov This interaction enhances the efficiency of chalcone production and reduces the formation of the derailment product, CTAL. nih.gov The existence of such a mechanism implies that unregulated CHS activity could lead to the accumulation of CTAL, and its presence or absence in a given plant tissue may be a result of a finely tuned balance between different interacting proteins. nih.gov

| Plant Species | Compound/Enzyme Found | Significance |

| Hydrangea macrophylla var. thunbergii | p-Coumaroyltriacetic acid synthase (CTAS) | First identification of a dedicated enzyme for CTAL synthesis. nih.govnih.govjst.go.jp |

| Pueraria lobata (Kudzu) | Chalcone Synthase (produces CTAL as byproduct) | Demonstrates potential for CTAL formation as a derailment product in other species. ebi.ac.uk |

| Arachis hypogaea (Peanut) | Stilbene Synthase (produces CTAL as byproduct) | Shows that enzymes other than CHS can also lead to minor CTAL formation. ebi.ac.uk |

Heterologous Production of this compound via Metabolic Engineering Approaches

Metabolic engineering offers a promising strategy for the production of this compound in microbial hosts, which can be grown rapidly and cost-effectively. ontosight.aifoodb.ca The core principle involves transferring the genetic information for the desired biosynthetic pathway from a plant into a microorganism like Escherichia coli or yeast. nih.govpnnl.gov

The heterologous production of CTAL was demonstrated during the initial characterization of the p-coumaroyltriacetic acid synthase (CTAS) enzyme from Hydrangea macrophylla. nih.gov Scientists expressed the gene encoding CTAS in E. coli. When the resulting engineered bacteria were provided with the necessary precursors, they successfully produced CTAL, confirming the enzyme's function. nih.gov This represents a direct method for producing the compound by introducing a single, specific gene into a microbial host.

More complex metabolic engineering strategies involve not only introducing the plant synthase gene but also modifying the host organism's metabolism to increase the supply of essential precursors. pnnl.govnih.gov For CTAL production, the key precursors are p-coumaroyl-CoA and malonyl-CoA. nih.gov

Engineering efforts in E. coli have successfully increased the availability of these building blocks for the synthesis of other related flavonoids and stilbenes, establishing a platform that could be readily adapted for CTAL production. nih.govresearchgate.net This can involve:

Engineering a p-coumaric acid pathway: Introducing genes from other organisms to enable the synthesis of p-coumaric acid from simple sugars like glucose. nih.gov This often involves expressing enzymes like tyrosine ammonia (B1221849) lyase (TAL) or a combination of phenylalanine ammonia lyase (PAL) and cinnamate-4-hydroxylase (C4H). nih.govresearchgate.net

Activating p-coumaric acid: Expressing a 4-coumarate:CoA ligase (4CL) enzyme to convert p-coumaric acid into its activated form, p-coumaroyl-CoA. researchgate.net

Boosting malonyl-CoA supply: Overexpressing native genes in the host, such as acetyl-CoA carboxylase (ACC), to direct more carbon flux towards the production of malonyl-CoA. nih.gov

By combining an optimized host strain that overproduces the necessary precursors with the expression of the CTAS gene, it is possible to develop a microbial cell factory for the targeted, high-yield production of this compound. pnnl.gov

Biological Activities and Molecular Mechanisms Associated with P Coumaroyltriacetic Acid Lactone Mechanistic Focus

Interactions of p-Coumaroyltriacetic Acid Lactone with Cellular Components

As an intracellular plant metabolite, this compound is synthesized within plant tissues such as leaves, stems, and roots. ontosight.ai Its primary and most well-documented interaction at the cellular level is with the enzyme that synthesizes it, a type III polyketide synthase (PKS). The formation of the lactone occurs when the biosynthetic process, often housed within a multi-enzyme complex, deviates from its canonical pathway. For instance, in engineered Escherichia coli strains designed to produce naringenin (B18129), this compound was identified as a byproduct, indicating its formation within the cellular environment of the bacterium when supplied with the necessary plant enzymes and precursors. Beyond its role as a product of enzymatic synthesis, specific interactions with other cellular components or defined cellular targets have not been extensively characterized in the scientific literature.

Investigation of this compound's Influence on Enzyme Activities in In Vitro Systems

The formation of this compound is a direct outcome of the activity of certain type III polyketide synthases. Rather than the lactone influencing enzyme activity, it is the specific characteristics and modifications of these enzymes that dictate the lactone's production. Research has shown that mutations in the active sites of enzymes like chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS) can alter their product profiles, leading to an increased yield of this compound. This occurs because the mutations can disrupt the precise folding and cyclization of the linear polyketide intermediate, causing it to be "derailed" and subsequently form the stable lactone structure. ebi.ac.uk

For example, a mutant of Antirrhinum majus CHS was found to produce a significant amount of this compound alongside the expected chalcone product. ebi.ac.uk Similarly, mutating a specific proline residue in STS not only decreased the production of its primary product, resveratrol (B1683913), but also significantly increased the formation of byproducts, with this compound being the most prominent. ebi.ac.uk Furthermore, the enzymatic activity of PcPKS2, a chalcone synthase-like enzyme from Polygonum cuspidatum, was shown to be pH-dependent, efficiently producing the lactone as a major product at a lower pH. ebi.ac.uk

| Enzyme | Source Organism | Condition/Modification | Effect on this compound (CTAL) Production | Reference |

|---|---|---|---|---|

| Chalcone Synthase (CHS) Mutant (V196M/T197A) | Antirrhinum majus | Site-directed mutagenesis | Significant production of CTAL as a derailment product. | ebi.ac.uk |

| Stilbene Synthase (STS) Mutant (P375G) | N/A | Site-directed mutagenesis | Selectively increased production of CTAL, which became a major product. | ebi.ac.uk |

| PcPKS2 | Polygonum cuspidatum | Low pH environment | Efficiently afforded CTAL as a major product. | ebi.ac.uk |

| p-Coumaroyltriacetic acid synthase (HmS protein) | Hydrangea macrophylla var. thunbergii | Natural enzyme function | Catalyzes chain elongation without cyclization, leading to the formation of the lactone from the linear tetraketide. | mdpi.comnih.gov |

Molecular Level Elucidation of this compound's Role as a Polyketide Intermediate or Byproduct in Metabolism

At the molecular level, this compound is not an intermediate in a primary metabolic pathway but is consistently described as a byproduct or a derailment product of polyketide synthesis. ebi.ac.uk The canonical biosynthesis of compounds like naringenin chalcone involves the enzyme chalcone synthase (CHS), which catalyzes the sequential condensation of three molecules of malonyl-CoA with a starter molecule, p-coumaroyl-CoA. nih.gov This process forms a linear tetraketide intermediate, p-coumaroyl triacetyl thioester, which remains bound to the enzyme. nih.gov

Normally, this linear intermediate undergoes a specific intramolecular Claisen condensation to form the characteristic chalcone scaffold. nih.gov However, under certain conditions, such as with a mutated enzyme or suboptimal reaction environment, this cyclization fails. The unstable linear tetraketide is released from the enzyme and spontaneously undergoes lactonization (the formation of a cyclic ester) to yield the more stable six-membered pyrone ring of this compound. mdpi.comnih.gov

A specific enzyme, named p-coumaroyltriacetic acid synthase (CTAS), has been identified in Hydrangea macrophylla var. thunbergii. mdpi.comnih.gov This enzyme, a homolog of CHS, performs the three condensation reactions to create the linear tetraketide but lacks the capability to catalyze the final cyclization reaction, thus its primary product is the linear precursor that lactonizes to form this compound. mdpi.comnih.gov This demonstrates a clear metabolic pathway where the lactone is the intended final product, albeit as a result of an "aborted" chalcone synthesis pathway.

Phenotypic Effects of this compound in Non-Human Biological Systems

This compound is an established plant metabolite. ebi.ac.uk However, despite its characterization as a product of secondary metabolism, its specific phenotypic effects in non-human biological systems, such as a defined role in plant development, growth, or interactions with microbes, are not extensively documented in the available scientific literature. While many plant-derived polyketides and lactones are known to function as defense compounds (phytoalexins) against pathogens or as allelochemicals that influence the growth of neighboring plants, a specific biological or phenotypic activity for this compound itself remains to be clearly elucidated. ontosight.ai For example, while amides and esters of its precursor, p-coumaric acid, have demonstrated antifungal properties, this activity has not been specifically attributed to the lactone derivative. mdpi.com

Analytical Methodologies for Research on P Coumaroyltriacetic Acid Lactone

Extraction and Isolation Techniques for p-Coumaroyltriacetic Acid Lactone from Biological Matrices

The initial step in the analysis of this compound from biological materials, such as plant tissues, is its efficient extraction and isolation. The choice of method depends on the nature of the matrix and the concentration of the target compound.

Commonly employed techniques include:

Solvent Extraction: This is a primary method for releasing the compound from the sample matrix. Methanol is often an effective solvent for extracting lactones and related phenolic compounds due to its polarity, with studies showing high recovery rates for similar lactones. researchgate.net

Solid-Phase Extraction (SPE): SPE is frequently used for sample clean-up and concentration after initial solvent extraction. It helps in removing interfering substances, thereby improving the purity of the analyte before chromatographic analysis.

Recrystallization: This technique is used to purify the isolated compound. It involves dissolving the crude extract in a suitable solvent and allowing the target compound to crystallize out, leaving impurities in the solution. This method has been successfully used for purifying related intermediates.

Preparative Thin-Layer Chromatography (TLC): For isolating smaller quantities for structural analysis, preparative TLC can be employed. This method separates compounds on a plate coated with an adsorbent material, and the band corresponding to the target compound is scraped off and eluted with a solvent.

The stability of the compound is a critical consideration during these processes, as factors like light, air, and temperature can potentially lead to degradation or chemical transformations. springernature.com

Chromatographic Methods for this compound Separation and Quantification

Chromatography is indispensable for separating this compound from other components in the extract and for its quantification. High-performance liquid chromatography and gas chromatography are the most prominent methods used.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is widely used for both qualitative and quantitative analysis of phenolic compounds and lactones in various samples. researchgate.netqmul.ac.uk

Typically, a reverse-phase (RP) HPLC setup is utilized, where a non-polar stationary phase (like C18) is paired with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Table 1: Representative HPLC Parameters for Analysis of Related Compounds

| Parameter | Details | Source |

|---|---|---|

| Column | Reverse-Phase C18 | researchgate.net |

| Mobile Phase | Gradient of water (with formic acid) and acetonitrile/methanol | researchgate.netresearchgate.net |

| Detection | UV-Vis Detector (often monitoring around 310 nm for coumaroyl moieties) or Mass Spectrometry (MS) | researchgate.net |

| Flow Rate | Typically 1.0 mL/min | researchgate.net |

HPLC methods are valued for their high resolution, sensitivity, and reproducibility. When coupled with mass spectrometry (LC-MS), it provides a powerful tool for both quantification and structural identification. qmul.ac.uk

Gas Chromatography (GC) for this compound Detection

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may require derivatization to increase its volatility and thermal stability, GC is a primary method for analyzing many types of lactones. researchgate.net

The technique separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. researchgate.net Headspace GC-MS is particularly useful for analyzing volatile lactones in complex samples. researchgate.net

Table 2: General GC Parameters for Lactone Analysis

| Parameter | Details | Source |

|---|---|---|

| Technique | Direct Headspace GC-MS or GC-FID after extraction | researchgate.net |

| Column | Capillary column (e.g., DB-5ms) | N/A |

| Carrier Gas | Helium or Hydrogen | N/A |

| Detection | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | researchgate.net |

| Derivatization | May be required to improve volatility (e.g., silylation) | N/A |

Spectroscopic Techniques for this compound Structure Elucidation and Identification in Research Samples

Following chromatographic separation, spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.

Mass Spectrometry (MS) for this compound Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight and elemental composition of this compound (C₁₅H₁₂O₅, Monoisotopic Mass: 272.068 g/mol ). ebi.ac.uknih.gov

When coupled with chromatographic systems (LC-MS or GC-MS), it allows for the selective detection and quantification of the target compound even at low concentrations. Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. The fragmentation of lactones often involves characteristic neutral losses, such as water (H₂O) and carbon monoxide (CO). researchgate.netnih.gov For triketide lactones, fragmentation patterns can include sequential dehydrations followed by the loss of CO. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. dntb.gov.uaethernet.edu.et It provides detailed information about the carbon-hydrogen framework of this compound.

A suite of NMR experiments is typically performed to fully characterize the molecule:

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

¹³C NMR: Shows the number and types of carbon atoms (e.g., C=O, C=C, C-O).

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). nih.gov

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): Correlates protons with the carbons they are directly attached to. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, helping to determine the stereochemistry and conformation of the molecule. nih.gov

Complete NMR spectral assignments are essential for confirming the structure of this compound and distinguishing it from its isomers. nih.gov

Radio-TLC and Other Isotope-Based Assays for Studying this compound Biosynthesis

The biosynthesis of this compound (CTAL), a polyketide pyrone, is intricately linked to the activity of chalcone (B49325) synthase (CHS) and its homolog, p-coumaroyltriacetic acid synthase (CTAS). mdpi.comnih.govnih.gov These enzymes catalyze the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. frontiersin.orgnih.gov While CHS primarily produces naringenin (B18129) chalcone, it often exhibits catalytic promiscuity, leading to the formation of "derailment" or side products, including CTAL. mdpi.comnih.govnih.gov Isotope-based assays, particularly those involving radio-thin-layer chromatography (Radio-TLC), have been instrumental in elucidating the mechanistic details of this process, allowing for the sensitive detection and quantification of radiolabeled products.

Radio-TLC Assays with Radiolabeled Malonyl-CoA

A primary method for investigating the biosynthesis of CTAL involves enzyme assays that utilize a radiolabeled extender unit, typically [2-¹⁴C]malonyl-CoA, in conjunction with the starter molecule, p-coumaroyl-CoA. researchgate.net This technique allows researchers to trace the incorporation of the acetate (B1210297) units from malonyl-CoA into the final polyketide products.

The general procedure for such an assay is as follows:

Enzyme Incubation: A purified recombinant enzyme, such as CHS or a mutant variant, is incubated with p-coumaroyl-CoA and [2-¹⁴C]malonyl-CoA in a suitable buffer. researchgate.net

Product Extraction: After the reaction, the products are extracted from the aqueous mixture using an organic solvent like ethyl acetate.

Chromatographic Separation: The extracted products, which include the main cyclized product (e.g., naringenin) and derailment products like CTAL and bis-noryangonin (BNY), are separated using thin-layer chromatography. Reversed-phase (C₁₈) TLC is commonly employed for this purpose. researchgate.net

Detection and Quantification: The separated, radiolabeled products on the TLC plate are detected and quantified using a bioimaging analyzer or an imaging plate analyzer. researchgate.net The identity of the products is confirmed by comparing their RF values with those of authentic standards.

Detailed Research Findings from Isotope-Based Assays

Isotope-based assays have been crucial in studying how specific amino acid residues within CHS influence its catalytic function and product profile. By creating mutant versions of the enzyme and analyzing the reaction products with radio-TLC, scientists can understand the structural factors that lead to the formation of derailment products like CTAL.

For instance, a study investigating the role of a specific proline residue (P375) in chalcone and stilbene (B7821643) synthases used a radio-TLC assay to compare the product distribution of the wild-type enzyme with a mutant (P375G). The results demonstrated a significant shift in the product ratio, with the mutant enzyme producing a markedly higher proportion of CTAL. researchgate.net

| Enzyme | Product Ratio (CTAL / Naringenin) | Relative BNY Production (% of Total) |

|---|---|---|

| Wild-Type CHS | < 0.4 | 5-7% |

| CHS-P375G Mutant | ~ 0.9 | 5-7% |

This data clearly indicates that the P375G mutation selectively enhances the production of CTAL without significantly affecting the formation of another common derailment product, BNY. researchgate.net Such findings, made possible by the sensitivity of radio-TLC, suggest that the flexibility of the active site loop plays a critical role in controlling the cyclization reaction versus the premature lactonization that forms CTAL. researchgate.net

Other studies have used non-radioactive isotope labeling, such as with ¹³C-labeled precursors, followed by analysis with NMR spectroscopy or mass spectrometry to trace the biosynthetic origins of polyketide structures. While not specifically detailed for CTAL in the reviewed literature, this approach is a powerful complementary technique for confirming the biosynthetic pathway and the origin of each carbon atom in the final molecule. researchgate.net

Structure Activity Relationship Sar Studies Pertaining to P Coumaroyltriacetic Acid Lactone Biosynthesis

Correlating Enzyme Active Site Features with p-Coumaroyltriacetic Acid Lactone Product Specificity

The specificity of a type III PKS is largely determined by the architecture of its active site cavity. This pocket must accommodate the starter molecule, p-coumaroyl-CoA, and orchestrate the sequential condensation of three acetate (B1210297) units from malonyl-CoA. The final cyclization of the resulting linear tetraketide intermediate dictates the product. In the case of CHS, this intermediate is folded into a specific conformation that leads to chalcone (B49325) via a C6 to C1 Claisen condensation. nih.govresearchgate.net However, if this precise folding is disrupted, the reactive intermediate can undergo spontaneous lactonization to form this compound.

Several key amino acid residues within the active site have been identified as critical determinants of product specificity. Site-directed mutagenesis studies on CHS have shown that specific substitutions can dramatically alter the product profile, favoring the formation of this compound.

One of the most studied residues is Phenylalanine-215 (F215). nih.gov In wild-type CHS, this residue is thought to play a role at the active site entrance. When F215 is replaced with a less bulky amino acid, such as serine (F215S), the enzyme's catalytic efficiency with p-coumaroyl-CoA is significantly reduced. nih.gov More importantly, the primary product shifts from chalcone to this compound. nih.govresearchgate.net This suggests that the F215 residue is crucial for correctly orienting the polyketide intermediate for chalcone-specific cyclization.

Furthermore, a naturally occurring homologue of CHS, p-Coumaroyltriacetic acid synthase (CTAS) isolated from Hydrangea macrophylla, natively produces the lactone. nih.govnih.gov This enzyme catalyzes the three condensation steps but does not perform the cyclization to chalcone. nih.gov Comparison of the amino acid sequences of CHS and CTAS reveals differences in key residues within the active site that account for this functional divergence. nih.gov

Table 1: Impact of Active Site Mutations on Product Specificity This interactive table summarizes key findings from mutagenesis studies on Polyketide Synthases.

| Enzyme | Original Residue(s) | Mutant Residue(s) | Primary Substrate | Original Product | New Primary Product | Reference |

|---|---|---|---|---|---|---|

| Chalcone Synthase (CHS) | Phe215 | Ser | p-Coumaroyl-CoA | Naringenin (B18129) Chalcone | This compound | nih.gov |

| Aloesone Synthase (ALS) | Ala197, Leu256, Thr338 | Thr, Gly, Ser | p-Coumaroyl-CoA | Heptaketide Aloesone | This compound | isca.me |

Rational Design of Polyketide Synthases for Controlled this compound Production or Prevention

The insights gained from SAR studies form the basis for the rational design of PKSs. By engineering the active site, it is possible to control whether this compound is produced or its formation is prevented. This has significant implications for metabolic engineering and synthetic biology, where the goal is often to maximize the yield of a specific desired compound. nih.govrsc.org

To achieve controlled production of this compound, engineers can introduce mutations into a robust and well-characterized PKS, such as CHS. The F215S mutation serves as a prime example of a targeted modification that effectively reroutes biosynthetic flux from flavonoids to the lactone. nih.gov This structure-based approach allows for the creation of biocatalysts tailored for the synthesis of this specific pyrone. nih.gov Such engineered enzymes can be incorporated into microbial hosts like E. coli or yeast to establish de novo production pathways from simple sugars. nih.gov

Conversely, preventing the formation of this compound is often necessary when it is considered an unwanted byproduct in the synthesis of other polyketides, such as flavonoids or stilbenes. If an engineered PKS exhibits "leaky" activity leading to lactone formation, further rounds of protein engineering can be employed to tighten control over the cyclization step. This could involve restoring or reinforcing the interactions that constrain the polyketide intermediate into the correct geometry for the desired ring closure. For example, ensuring the presence of specific residues like the catalytic triad (B1167595) (Cys-His-Asn) and the "gatekeeper" phenylalanines (F215, F265 in CHS) is critical for maintaining fidelity. nih.govresearchgate.net The goal is to create an active site that not only efficiently catalyzes the condensation reactions but also provides a precise mold for the subsequent cyclization, minimizing the chance of premature or alternative product release. rsc.orgnih.gov

Computational Modeling and Docking Studies of Enzyme-Substrate Interactions Leading to this compound

Computational modeling and molecular docking have become indispensable tools for visualizing and understanding the complex enzyme-substrate interactions that lead to the formation of this compound. nih.govmdpi.com These methods allow researchers to build three-dimensional models of PKS active sites and simulate how the starter molecule (p-coumaroyl-CoA) and the growing polyketide chain bind and react.

Docking studies can simulate the positioning of p-coumaroyl-CoA within the active site of enzymes like CHS or its mutants. iosrjournals.orgrsc.org By analyzing the binding poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and specific amino acid residues. For instance, modeling can reveal how the catalytic triad of Cysteine, Histidine, and Asparagine interacts with the substrates to facilitate the decarboxylative condensation reactions. researchgate.netebi.ac.uk

More importantly, these computational approaches can help explain why certain mutations lead to a switch in product specificity. By comparing the docked conformation of the linear tetraketide intermediate in wild-type CHS versus a mutant like F215S, scientists can observe how the mutation alters the shape of the active site cavity. nih.gov This change can disrupt the precise folding required for chalcone formation, leaving the tetraketide intermediate to adopt a conformation that favors lactonization. researchgate.net Computational models can predict changes in binding energy and the stability of different intermediate conformations, providing a theoretical basis for experimentally observed outcomes. nih.gov This synergy between computational prediction and experimental validation accelerates the rational design of novel PKSs and provides a deeper understanding of the molecular mechanics governing the biosynthesis of this compound.

Ecological and Environmental Significance of P Coumaroyltriacetic Acid Lactone

Role of p-Coumaroyltriacetic Acid Lactone in Plant Secondary Metabolism Pathways

This compound (CTAL) is a polyketide that plays a notable role in the secondary metabolism of various plants. ebi.ac.ukresearchgate.net It is synthesized by type III polyketide synthases (PKSs), a family of enzymes crucial for the production of a wide array of plant secondary metabolites. nih.govnih.gov These enzymes, such as chalcone (B49325) synthase (CHS), are fundamental to the biosynthesis of flavonoids, which are vital for pigmentation and defense in plants. ontosight.aimdpi.com

The biosynthesis of CTAL begins with precursors from primary metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. ppjonline.org Specifically, the phenylpropanoid pathway provides the starter molecule, p-coumaroyl-CoA. mdpi.comisca.me This molecule then undergoes a series of condensation reactions with three molecules of malonyl-CoA, an extender unit. ebi.ac.ukfrontiersin.org This process is catalyzed by enzymes like this compound synthase, a homolog of chalcone synthase. ontosight.ainih.gov

Interestingly, CTAL is often considered a "derailment" product of the main flavonoid biosynthesis pathway. ebi.ac.uk Under normal conditions, chalcone synthase would produce a chalcone scaffold. However, under certain conditions or with mutations in the CHS enzyme, the polyketide chain is prematurely released and cyclizes into the lactone structure of CTAL. ebi.ac.uk This highlights the plasticity and complexity of plant secondary metabolism, where slight variations in enzymatic activity can lead to a diversity of chemical compounds. nih.gov The formation of CTAL and other polyketides is a testament to the ability of type III PKSs to generate chemical diversity from a limited number of starting substrates. nih.gov

The production of CTAL and other secondary metabolites is an integral part of a plant's strategy for growth, defense, and adaptation to its environment. nih.gov These compounds are not directly involved in primary functions like photosynthesis but are crucial for the plant's survival and interaction with its ecosystem. ppjonline.orgnih.gov

| Precursor/Enzyme | Role in CTAL Biosynthesis |

| p-Coumaroyl-CoA | Starter molecule derived from the phenylpropanoid pathway. mdpi.comisca.me |

| Malonyl-CoA | Extender units used in the elongation of the polyketide chain. ebi.ac.ukfrontiersin.org |

| This compound synthase | Enzyme that catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form CTAL. ontosight.ainih.gov |

| Chalcone synthase (CHS) | A key enzyme in flavonoid biosynthesis that can also produce CTAL as a derailment product. ebi.ac.ukmdpi.com |

Potential as a Biochemical Marker or Indicator in Plant Systems

The presence and concentration of this compound can serve as a potential biochemical marker in plant systems. Its detection in certain food items like yellow zucchini, lowbush blueberry, and napa cabbage suggests it could be a biomarker for the consumption of these foods. foodb.ca

In a broader context, the accumulation of secondary metabolites, including polyketides like CTAL, is highly responsive to environmental conditions. mdpi.com Factors such as pathogen attack can induce the expression of genes involved in the biosynthesis of these compounds. ebi.ac.uk For instance, transcripts of a polyketide synthase gene (PcPKS2) in Polygonum cuspidatum were found to be induced by pathogen infection. ebi.ac.uk This suggests that monitoring the levels of CTAL could provide insights into the physiological state of a plant and its response to environmental stressors.

The study of such compounds and their biosynthetic pathways can be facilitated by techniques like metabolic engineering, which allows for the manipulation and analysis of secondary metabolite production. nih.gov

| Plant/Food Item | Significance of CTAL Presence |

| Yellow Zucchini | Potential biomarker for consumption. foodb.ca |

| Lowbush Blueberry | Potential biomarker for consumption. foodb.ca |

| Napa Cabbage | Potential biomarker for consumption. foodb.ca |

| Polygonum cuspidatum | CTAL-related gene expression induced by pathogen infection. ebi.ac.uk |

Consideration of this compound in Plant Defense or Signaling Contexts (as a general polyketide, not specific action)

As a member of the polyketide class of secondary metabolites, this compound is situated within a group of compounds known for their roles in plant defense and signaling. nih.gov Polyketides, in general, are crucial for a plant's ability to protect itself from herbivores and pathogens. mdpi.com They can act as deterrents or toxins to a wide range of organisms.

The biosynthesis of polyketides is often triggered by external stimuli, such as pathogen attack or wounding. mdpi.com For example, jasmonic acid, a key signaling molecule in plant defense, can induce the production of various secondary metabolites. mdpi.com This inducibility is a hallmark of plant defense systems, allowing the plant to conserve resources and only produce these compounds when needed.

While the specific signaling or defensive actions of CTAL have not been extensively detailed, its identity as a polyketide places it within this functional context. ebi.ac.uknih.gov The enzymes responsible for its synthesis are part of a larger family of polyketide synthases that are integral to the plant's chemical defense arsenal. researchgate.netnih.gov The structural diversity generated by these enzymes, including the formation of lactones like CTAL, provides plants with a wide range of bioactive compounds to navigate their environment. nih.gov

| Compound Class | General Role in Plants |

| Polyketides | Defense against herbivores and pathogens, signaling. nih.govmdpi.com |

| Flavonoids | Pigmentation, UV protection, defense. ontosight.aimdpi.com |

| Sesquiterpene Lactones | Defense against herbivores. mdpi.comwur.nl |

| Furanocoumarins | Phytotoxicity, defense. mdpi.com |

Current Research Gaps and Future Directions in P Coumaroyltriacetic Acid Lactone Research

Unexplored Biosynthetic Routes and Enzyme Diversity for p-Coumaroyltriacetic Acid Lactone

The known biosynthesis of this compound hinges on the activity of specific type III PKSs, such as p-coumaroyltriacetic acid synthase (CTAS) first identified in Hydrangea macrophylla var. thunbergii. nih.gov This enzyme, a homolog of chalcone (B49325) synthase (CHS), catalyzes the condensation of a p-coumaroyl-CoA starter unit with two molecules of malonyl-CoA, followed by a lactonization event to form the characteristic α-pyrone ring. nih.govresearchgate.net However, the full extent of enzyme diversity and the range of biosynthetic pathways leading to this and similar lactones in nature remain largely uncharted.

A significant research gap is the limited understanding of the natural diversity of enzymes capable of producing this compound. While CTAS was a novel discovery, distinguishing itself from CHS by catalyzing lactonization instead of a Claisen condensation cyclization, other enzymatic variants likely exist across the plant kingdom and potentially in microbes. nih.govnih.gov For instance, CHS-like (CHSL) enzymes from the liverwort Marchantia paleacea have been shown to preferentially produce lactonized α-pyrones, including coumaroyl triacetic acid lactone (CTAL). nih.gov This suggests a broader, underexplored family of enzymes with subtle structural differences that dictate product outcome. Future research should focus on genome mining and functional characterization of PKSs from diverse biological sources to uncover novel enzymes with varied substrate specificities and catalytic mechanisms. The immense structural and functional diversity of polyketides arises from variations in starter unit selection, the number of condensation reactions, and the mode of cyclization, all of which are fertile ground for new discoveries. researchgate.netnih.gov

Table 1: Comparison of Key Type III Polyketide Synthases and Their Products

| Enzyme | Typical Organism | Starter Substrate | Product(s) | Cyclization Type |

| Chalcone Synthase (CHS) | Petunia x hybrida | p-Coumaroyl-CoA | Naringenin (B18129) Chalcone | Intramolecular Claisen Condensation |

| Stilbene (B7821643) Synthase (STS) | Vitis vinifera | p-Coumaroyl-CoA | Resveratrol (B1683913) | Intramolecular Aldol (B89426) Condensation |

| p-Coumaroyltriacetic acid synthase (CTAS) | Hydrangea macrophylla | p-Coumaroyl-CoA | This compound | Lactonization |

| 2-Pyrone Synthase (2PS) | Gerbera hybrida | Acetyl-CoA | Triacetic acid lactone | Lactonization |

| CHS-Like (MpCHSL1) | Marchantia paleacea | p-Coumaroyl-CoA | This compound | Lactonization |

This table provides an interactive overview of different Type III PKS enzymes, their origins, substrates, and the distinct products they form through varied cyclization mechanisms.

Advanced Strategies for Metabolic Engineering and Synthetic Biology of this compound Production

The production of this compound in native organisms is typically low, hindering its study and application. researchgate.net Metabolic engineering and synthetic biology offer powerful strategies to develop high-yield, sustainable production platforms. nih.gov While research directly on this compound is nascent, strategies successfully applied to the production of its simpler analog, triacetic acid lactone (TAL), and its precursor, p-coumaric acid, provide a clear roadmap for future work. mdpi.comnih.gov

A primary challenge is the efficient supply of precursors, namely p-coumaroyl-CoA and malonyl-CoA. Future strategies must focus on engineering host organisms, such as Escherichia coli, Saccharomyces cerevisiae, or the oleaginous yeast Yarrowia lipolytica, to enhance these precursor pools. researchgate.net This can involve:

Introducing heterologous pathways: Engineering hosts with pathways for p-coumaric acid synthesis from simple carbon sources. nih.gov

Optimizing central metabolism: Overexpressing key enzymes like acetyl-CoA carboxylase (ACC) to boost the supply of malonyl-CoA. nih.gov

Developing novel metabolic shortcuts: Utilizing alternative feedstocks like acetate (B1210297), which can bypass tightly regulated glycolytic steps to create an efficient shortcut to acetyl-CoA, as demonstrated in TAL production. biorxiv.org

Exploring alternative chassis: Photosynthetic organisms like cyanobacteria are promising candidates for sustainable production directly from CO2, though this requires significant engineering efforts. nih.gov

Furthermore, combinatorial biosynthesis represents a frontier for producing novel derivatives. By reprogramming PKS machinery, for example, by swapping domains or co-expressing subunits from different fungal PKSs, it may be possible to create unnatural polyketides with altered structures and potentially enhanced biological activities. nih.govresearchgate.net

Deeper Mechanistic Elucidation of this compound Cyclization and Diversification

The mechanism by which a type III PKS directs a polyketide intermediate toward lactonization instead of other potential cyclization routes is a fundamental, yet not fully understood, aspect of biosynthesis. While the crystal structure of some PKSs has been resolved, the precise structural determinants within the active site that favor pyrone formation for CTAS over chalcone formation for CHS remain to be fully elucidated. researchgate.netnih.gov The discovery that CTAS primarily catalyzes chain elongation and subsequent lactonization, rather than a more complex cyclization, underscores this mechanistic divergence. nih.gov

Future research must employ a combination of structural biology, site-directed mutagenesis, and computational modeling to map the active site features governing cyclization specificity. Understanding how the enzyme cavity accommodates the growing polyketide chain and stabilizes specific conformations will be key to explaining and predicting product outcomes.

Beyond natural mechanisms, synthetic biology offers new avenues for lactone synthesis and diversification. Laboratory-engineered "carbene transferase" enzymes, derived from cytochrome P450, have been developed that assemble diverse lactone structures using new-to-nature C-C bond-forming strategies. nih.govnih.gov These enzymes can create lactones of varying ring sizes and complex scaffolds, including fused, bridged, and spiro rings, by catalyzing intramolecular carbene insertions into C-H bonds. nih.govnih.gov Applying these principles could lead to the biocatalytic synthesis of novel analogs of this compound that are inaccessible through traditional biosynthetic pathways.

Development of Novel Analytical Probes for In Situ this compound Detection

A significant bottleneck in studying the metabolic role and optimizing the production of this compound is the lack of tools for its real-time, in situ detection. Current methods rely on extraction followed by chromatographic analysis, which is destructive, labor-intensive, and provides limited spatiotemporal information.

A promising future direction is the development of genetically encoded biosensors. Synthetic biology has enabled the creation of microbial biosensors that can detect specific molecules and respond by producing a measurable signal, such as fluorescence. mdpi.com These systems typically consist of a sensor domain (e.g., a transcriptional regulator that binds the target molecule) and a reporter gene. By exploiting native bacterial sensor systems or designing new ones, it could be possible to engineer microbes that specifically detect this compound. mdpi.com Such a tool would be invaluable for:

High-throughput screening of engineered microbial strains for improved production.

Visualizing the localization and flux of the compound within a cell or a consortium of cells.

Non-invasively monitoring production dynamics in real-time during fermentation.

Expanding In Vitro and Non-Human In Vivo Mechanistic Studies on this compound (focusing on its metabolic role)

While the biosynthesis of this compound is an active area of research, its subsequent metabolic fate and physiological role within the producing organism are almost entirely unknown. Understanding why an organism expends resources to produce this compound is crucial for a complete biological picture.

Future research should expand in vitro enzymatic assays to identify potential downstream modifying enzymes, such as glycosyltransferases, methyltransferases, or hydroxylases, that could further diversify the this compound scaffold. In vitro studies using purified enzymes, like the assays that first distinguished the products of MpCHS and MpCHSLs, are essential for methodically dissecting metabolic pathways. nih.gov

Furthermore, mechanistic studies in non-human in vivo systems are critical. Engineered microbial production hosts (E. coli, yeast) serve as excellent platforms for this purpose. biorxiv.org By introducing the biosynthetic pathway for this compound into these organisms, researchers can study its effects on cellular processes and identify interacting partners. Mechanistic studies on other lactones, such as lactacystin, which acts as a precursor to the active β-lactone that inhibits the proteasome, provide a template for this work. nih.gov These studies revealed the importance of understanding the conversion of a precursor molecule into its biologically active form, a question that remains open for this compound and its potential role in cellular metabolism or defense.

Q & A

What enzymatic mechanisms lead to CTAL formation, and how does it compete with flavonoid biosynthesis?

Basic Research Question

CTAL is synthesized as a derailment product of chalcone synthase (CHS) activity. CHS catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form chalcones (e.g., naringenin chalcone), but incomplete cyclization of the tetraketide intermediate results in CTAL . The promiscuity of CHS allows alternative cyclization pathways, diverting metabolic flux away from flavonoids .

Methodological Insight : Use in vitro enzyme assays with purified CHS and LC-MS to monitor CTAL and chalcone co-production. Site-directed mutagenesis of CHS active-site residues (e.g., Pro375 in CHS-P375G) increases CTAL yield by disrupting cyclization specificity .

How can CTAL accumulation be minimized in engineered microbial systems for flavonoid production?

Advanced Research Question

CTAL competes with flavonoid biosynthesis in heterologous hosts like Saccharomyces cerevisiae and Escherichia coli. Strategies include:

- Co-expression of chalcone isomerase-like proteins (CHILs) : CHILs bind CHS to suppress CTAL formation, enhancing flavonoid yields (e.g., 5.8-fold increase in naringenin production) .

- Optimizing 4-coumaroyl-CoA ligase (4CL) isoforms : Montbretia Cc4CL2 improves caffeic acid conversion to caffeoyl-CoA, reducing CTAL side reactions in yeast .

Data Contradiction : CTAL levels vary with host species (e.g., S. cerevisiae vs. E. coli). Use RNA-seq or proteomics to identify host-specific metabolic bottlenecks .

What analytical methods are most effective for detecting and quantifying CTAL in complex matrices?

Basic Research Question

CTAL is detected via:

- LC-MS : Extracted ion chromatograms (EIC) with m/z 287.06 ([M+H]⁺) and retention time alignment against synthetic standards .

- Acidification protocols : Pre-extraction acidification stabilizes CTAL in enzyme assays, preventing degradation .

Pitfall : CTAL co-elutes with bisnoryangonin (a related pyrone) in some systems. Use high-resolution MS (HRMS) or tandem MS for differentiation .

How do structural modifications of CHS influence CTAL vs. chalcone product ratios?

Advanced Research Question

CHS active-site geometry dictates cyclization specificity:

- Loop mutations : Substituting residues in the G372FGPG loop (e.g., CHS-P375G) increases CTAL production by 6-fold .

- Chimeric enzymes : Fusion of CHS with stilbene synthase (STS) domains redirects flux toward resveratrol, indirectly reducing CTAL .

Experimental Design : Combine X-ray crystallography of mutant CHS with in silico docking to predict cyclization outcomes .

What is the role of CTAL in non-flavonoid pathways, such as phyllodulcin biosynthesis?

Basic Research Question

CTAL is a precursor in Hydrangea macrophylla phyllodulcin biosynthesis. p-Coumaroyltriacetic acid synthase (CTAS) catalyzes CTAL formation, which undergoes hydroxylation and methylation to yield phyllodulcin .

Unresolved Issue : The enzyme responsible for CTAL-to-phyllodulcin conversion remains unidentified. Use RNAi silencing of candidate genes (e.g., cytochrome P450s) in Hydrangea to pinpoint functional enzymes .

Why do CTAL yields vary across microbial hosts, and how can this be resolved?

Advanced Research Question

Host-specific factors include:

- Substrate availability : E. coli lacks efficient caffeic acid hydroxylation, limiting caffeoyl-CoA pools and CTAL formation .

- Cofactor imbalances : NADPH/NADP+ ratios in S. cerevisiae affect CHS activity and derailment product ratios .

Solution : Use multi-omics (metabolomics + proteomics) to map host metabolism. For example, E. coli engineered with Arabidopsis cytochrome P450s improves precursor supply .

What is the bioactivity of CTAL, and how can its pharmacological potential be assessed?

Advanced Research Question

CTAL’s bioactivity is poorly characterized, unlike structurally similar pyrones (e.g., yangonin, a cytotoxic agent).

- Screening assays : Test CTAL in apoptosis (e.g., HepG2 cells) or anti-inflammatory (e.g., RAW264.7 macrophages) models .

- Derivatization : Chemically modify CTAL’s lactone ring to enhance bioactivity. Use DFT computations to predict stable derivatives .

Current Limitation : No cytotoxicity observed in L5178Y lymphoma cells, suggesting target specificity gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.